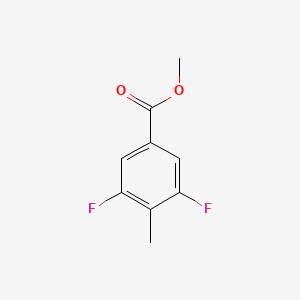
Methyl 3,5-difluoro-4-methylbenzoate
Vue d'ensemble
Description
Methyl 3,5-difluoro-4-methylbenzoate is a useful research compound. Its molecular formula is C9H8F2O2 and its molecular weight is 186.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Methyl 3,5-difluoro-4-methylbenzoate is an organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry. This article delves into its biological activity, highlighting its potential applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two fluorine atoms at the 3 and 5 positions and a methyl group at the 4 position on the aromatic ring. Its molecular formula is with a molecular weight of approximately 202.16 g/mol. The fluorinated structure enhances its reactivity and biological activity, making it a subject of interest in pharmaceutical research.
Biological Activity Overview
The biological activities of this compound and its derivatives have been investigated primarily for their antimicrobial and anticancer properties. The following sections summarize key findings from recent studies.
Antimicrobial Activity
Research indicates that compounds with similar structural features often exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated benzoates can enhance antimicrobial efficacy due to their ability to disrupt bacterial cell membranes or inhibit enzymatic functions critical for bacterial survival.
Anticancer Activity
This compound has been evaluated for its potential as an anticancer agent. A notable study assessed various derivatives against non-small cell lung carcinoma (NSCLC) cell lines (A549 and NCI-H23). The results demonstrated that certain derivatives exhibited IC50 values ranging from 1.48 µM to 47.02 µM, indicating potent antiproliferative activity .
The mechanisms through which this compound exerts its biological effects involve several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or survival.
- Cell Cycle Arrest : Studies have indicated that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Hydrophobic Interactions : The presence of fluorine atoms enhances hydrophobic interactions with biological targets, potentially increasing binding affinity and metabolic stability .
Case Study 1: Anticancer Efficacy
A study focused on the anticancer efficacy of this compound derivatives revealed significant cytotoxic effects on the A549 cell line. The most active derivative demonstrated an IC50 comparable to standard chemotherapeutics, suggesting potential for further development as an anticancer agent.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound derivative | 1.48 | A549 |
| Staurosporine (control) | 1.52 | A549 |
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against various bacterial strains. The results indicated that compounds with higher fluorine content exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound derivative | E. coli | 15 µg/mL |
| Non-fluorinated analog | E. coli | >100 µg/mL |
Propriétés
IUPAC Name |
methyl 3,5-difluoro-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUUVAYQWIPWVJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















